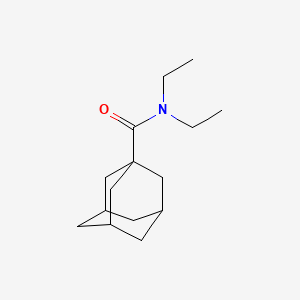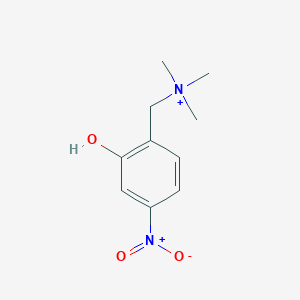![molecular formula C20H12FNO2S2 B11709236 (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-3-phenyl-2-sulfanyliden-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Furanring, eine Fluorphenylgruppe und einen Thiazolidinon-Kern umfasst. Ihre besonderen chemischen Eigenschaften machen sie zu einem Forschungsobjekt in der medizinischen Chemie, Materialwissenschaft und synthetischen organischen Chemie.
Vorbereitungsmethoden
Die Synthese von (5E)-5-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-3-phenyl-2-sulfanyliden-1,3-thiazolidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Der Syntheseweg beginnt häufig mit der Herstellung des Furanrings, gefolgt von der Einführung der Fluorphenylgruppe. Der Thiazolidinon-Kern wird dann durch Cyclisierungsreaktionen aufgebaut. Häufig verwendete Reagenzien in diesen Reaktionen sind schwefelhaltige Verbindungen, Phenylderivate und verschiedene Katalysatoren, die die Bildung des gewünschten Produkts ermöglichen. Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen zur Skalierung beinhalten, um eine hohe Ausbeute und Reinheit der Endverbindung zu gewährleisten.
Analyse Chemischer Reaktionen
(5E)-5-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-3-phenyl-2-sulfanyliden-1,3-thiazolidin-4-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in die Verbindung einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff in die Verbindung einführen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wobei häufig Reagenzien wie Halogene oder Alkylgruppen verwendet werden.
Addition: Diese Reaktion kann der Verbindung neue Atome oder Gruppen hinzufügen, wobei häufig Reagenzien wie Wasserstoff oder Halogene verwendet werden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um die Reaktionen zu ermöglichen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, können aber modifizierte Versionen der ursprünglichen Verbindung mit neuen funktionellen Gruppen oder veränderten Strukturen umfassen.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-3-phenyl-2-sulfanyliden-1,3-thiazolidin-4-on hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es wird als potenzieller Wirkstoffkandidat für die Behandlung verschiedener Krankheiten untersucht, aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Leitfähigkeit oder Fluoreszenz.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-3-phenyl-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, wodurch deren Aktivität verändert wird und verschiedene biologische Effekte erzielt werden. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, wodurch therapeutische Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
(5E)-5-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-3-phenyl-2-sulfanyliden-1,3-thiazolidin-4-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 1-(5,5,5-Trichlorpentyl)-1H-1,2,4-triazol-Verbindung mit Dichloromangan-Dihydrat
- N-(tert-Butyl)-4-((6-iod-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamid
Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und ihren allgemeinen chemischen Eigenschaften. Die Einzigartigkeit von (5E)-5-{[5-(4-Fluorphenyl)furan-2-yl]methyliden}-3-phenyl-2-sulfanyliden-1,3-thiazolidin-4-on liegt in seiner Kombination aus einem Furanring, einer Fluorphenylgruppe und einem Thiazolidinon-Kern, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H12FNO2S2 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12FNO2S2/c21-14-8-6-13(7-9-14)17-11-10-16(24-17)12-18-19(23)22(20(25)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
InChI-Schlüssel |
SUQFKBGRHVEXCJ-LDADJPATSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
